2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes an azidophenyl group, a pyridinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the azidophenyl and pyridinyl intermediates, which are then coupled under specific reaction conditions to form the final oxazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, hydrogenated compounds .
Scientific Research Applications
2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The azidophenyl group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The pyridinyl and oxazole rings contribute to the compound’s binding affinity and specificity for certain biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-2-yl)methylidene]-1,3-oxazol-5(4H)-one
- 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-4-yl)methylidene]-1,3-oxazol-5(4H)-one
- 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-thiazol-5(4H)-one
Uniqueness
What sets 2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the azidophenyl group allows for versatile chemical modifications, while the pyridinyl and oxazole rings enhance its binding properties and stability .
Properties
CAS No. |
606975-09-1 |
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Molecular Formula |
C17H11N5O2 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-[2-(4-azidophenyl)ethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11N5O2/c18-22-21-14-6-3-12(4-7-14)5-8-16-20-15(17(23)24-16)10-13-2-1-9-19-11-13/h1-11H |
InChI Key |
XUCXRGOWOICWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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